An In-depth Technical Guide to the Structure of Octadecatetraenoic Acid
An In-depth Technical Guide to the Structure of Octadecatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecatetraenoic acid is a polyunsaturated fatty acid (PUFA) with an 18-carbon backbone containing four double bonds, represented by the chemical formula C18H28O2.[1] The term encompasses a variety of structural and configurational isomers that differ in the location and geometry (cis/Z or trans/E) of their double bonds. This structural diversity leads to a wide range of chemical properties and biological functions.[1] Certain isomers, such as Stearidonic acid, are essential fatty acids with metabolic significance, while others, like Parinaric acid, serve as powerful tools in biochemical research due to their unique fluorescent properties.[2][3] This guide provides a detailed examination of the core structures, physicochemical properties, and biological relevance of key octadecatetraenoic acid isomers.
Core Structure and Key Isomers
The fundamental structure of octadecatetraenoic acid consists of an 18-carbon aliphatic chain terminating in a carboxylic acid group. The defining feature is the presence of four carbon-carbon double bonds. The specific placement and configuration of these bonds define the individual isomers.
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Stearidonic Acid (SDA): An omega-3 fatty acid, SDA is formally named (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid.[3][4] The "all-cis" configuration of its methylene-interrupted double bonds is crucial for its role as a metabolic intermediate in the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA).[5] It is found naturally in certain fish oils and the seed oils of plants such as blackcurrant and Echium plantagineum.[3][4]
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α-Parinaric Acid: A conjugated fatty acid, α-Parinaric acid is (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid.[1][6] Its system of four conjugated double bonds (alternating single and double bonds) is responsible for its intrinsic fluorescent properties.[2] This characteristic makes it a valuable molecular probe for studying lipid-protein interactions, membrane dynamics, and lipid peroxidation.[6][7] It was first discovered in the seeds of the makita tree (Parinari laurina).[1][2]
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β-Parinaric Acid: This isomer is the all-trans configuration, formally (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid.[8] Like its alpha counterpart, it is a conjugated fatty acid.
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Coniferonic Acid: Identified in Larix decidua, this isomer is (5Z,9Z,12Z,15Z)-octadecatetraenoic acid.[1]
Physicochemical Properties
The structural differences among isomers of octadecatetraenoic acid give rise to distinct physical and chemical properties. A summary of key quantitative data for prominent isomers is presented below.
| Property | Stearidonic Acid (SDA) | α-Parinaric Acid | β-Parinaric Acid | 6,9,12,15-Octadecatetraenoic acid |
| IUPAC Name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid[4] | (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid[6] | (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid[8] | octadeca-6,9,12,15-tetraenoic acid[9] |
| Common Name(s) | Stearidonic acid, Moroctic acid[3] | cis-Parinaric acid[7] | trans-Parinaric acid[8] | - |
| CAS Number | 20290-75-9[4] | 593-38-4[6] | 18841-21-9[8] | 2091-28-3[9] |
| Molecular Formula | C18H28O2[4] | C18H28O2[6] | C18H28O2[8] | C18H28O2[9] |
| Molecular Weight | 276.41 g/mol [10] | 276.4 g/mol [6] | 276.4 g/mol [8] | 276.4 g/mol [9] |
| Exact Mass | 276.20893 Da[4] | 276.208930132 Da[2] | 276.208930132 Da[8] | 276.208930132 Da[9] |
| Melting Point | Decomposes at 200 °C[3] | Not available | Not available | Not available |
| XLogP3 (Computed) | 5.2[9] | 5.9 | 5.9[8] | 5.2[9] |
Biological Significance and Signaling Pathways
Octadecatetraenoic acids are involved in critical biological pathways, acting as precursors for signaling molecules and modulators of cellular function.
Stearidonic Acid in Omega-3 Fatty Acid Biosynthesis
Stearidonic acid is a key intermediate in the endogenous conversion of α-linolenic acid (ALA), a common plant-based omega-3 fatty acid, to the more potent long-chain PUFAs, EPA and docosahexaenoic acid (DHA).[5] This conversion is initiated by the enzyme delta-6-desaturase (D6D), which introduces a double bond into ALA to form SDA.[3] The efficiency of this step is a rate-limiting factor in the overall pathway. Increasing the dietary intake of SDA can bypass this bottleneck, leading to a more efficient increase in EPA levels in cell membranes.[5]
Experimental Protocols
Chemical Synthesis
The synthesis of specific octadecatetraenoic acid isomers is crucial for producing standards for research and clinical investigation.
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Synthesis of α-Parinaric Acid from α-Linolenic Acid: A common strategy involves the transformation of the methylene-interrupted cis-double bonds found in naturally occurring PUFAs into a conjugated system. One reported method uses α-linolenic acid as the starting material to produce α-parinaric acid in high yield.[2] More recent and efficient methods employ a modular design approach using iterative cross-coupling reactions.[2]
Isolation from Natural Sources
Many octadecatetraenoic acids are isolated from biological materials.
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General Protocol for Isolation from Oils (e.g., Fish or Seed Oil):
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Saponification: The oil is first saponified by refluxing with an alcoholic solution of a strong base (e.g., KOH) to hydrolyze the triacylglycerols into free fatty acids (FFAs) and glycerol.
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Extraction: The non-saponifiable matter is removed by extraction with a nonpolar solvent like hexane (B92381) or diethyl ether. The aqueous layer is then acidified (e.g., with HCl) to protonate the fatty acid salts, converting them back into FFAs.
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FFA Extraction: The FFAs are extracted from the acidified aqueous solution using a nonpolar solvent.
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Purification/Fractionation: The crude FFA mixture is then subjected to chromatographic techniques to isolate the desired octadecatetraenoic acid isomer. High-speed counter-current chromatography (HSCCC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are powerful methods for this purpose.[11] Fractions are collected and monitored for purity.
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Analysis and Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for fatty acid analysis. FFAs are first derivatized to form more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated by GC based on their boiling points and chain lengths, and the mass spectrometer provides fragmentation patterns that confirm their identity and structure.[11]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is also used for the analysis of fatty acids, often without the need for derivatization, which preserves the original structure. It is particularly useful for separating complex mixtures of isomers.[9]
Conclusion
Octadecatetraenoic acids represent a structurally diverse class of 18-carbon polyunsaturated fatty acids. The specific arrangement and configuration of their four double bonds dictate their physicochemical properties and biological roles. Isomers range from essential metabolic precursors like Stearidonic acid in the omega-3 pathway to unique conjugated molecules like Parinaric acid, which serve as invaluable fluorescent probes in membrane research. A thorough understanding of their structure, properties, and the experimental methods used to study them is essential for researchers in lipidomics, nutrition, and drug development.
References
- 1. Octadecatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 3. Stearidonic acid - Wikipedia [en.wikipedia.org]
- 4. Stearidonic Acid | C18H28O2 | CID 5312508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy cis-Parinaric acid | 593-38-4 [smolecule.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. beta-Parinaric acid | C18H28O2 | CID 5282838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6,9,12,15-Octadecatetraenoic acid | C18H28O2 | CID 163841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 20290-75-9 CAS MSDS (STEARIDONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
